molecular formula C3H4ClNO B8369809 1-Chloroethyl isocyanate

1-Chloroethyl isocyanate

Cat. No.: B8369809
M. Wt: 105.52 g/mol
InChI Key: BRHKJTJUIDDTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloroethyl isocyanate (CAS 1943-83-5) is an organochlorine compound with the molecular formula C₃H₄ClNO and a molecular weight of 105.52 g/mol . Structurally, it consists of a two-carbon ethyl chain where the first carbon is bonded to a chlorine atom, and the second carbon is attached to an isocyanate (–NCO) group (IUPAC name: 1-chloro-2-isocyanatoethane). Key physical properties include a boiling point of 56°C and a density of 1.237 g/mL .

This compound is primarily used in pharmaceutical synthesis. For example, it serves as a precursor in the production of 1-chloroethyl isopropyl carbonate, a key intermediate in synthesizing the antibiotic cefpodoxime proxetil . Additionally, its breakdown product, 2-chloroethyl isocyanate, has been implicated in inhibiting DNA repair mechanisms, enhancing the cytotoxicity of chemotherapeutic nitrosoureas .

Properties

Molecular Formula

C3H4ClNO

Molecular Weight

105.52 g/mol

IUPAC Name

1-chloro-1-isocyanatoethane

InChI

InChI=1S/C3H4ClNO/c1-3(4)5-2-6/h3H,1H3

InChI Key

BRHKJTJUIDDTSJ-UHFFFAOYSA-N

Canonical SMILES

CC(N=C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The reactivity and applications of 1-chloroethyl isocyanate can be contextualized by comparing it with other isocyanates:

Table 1: Comparative Properties of Selected Isocyanates
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound 1943-83-5 C₃H₄ClNO 105.52 56 Pharmaceuticals, DNA repair inhibition
n-Butyl isocyanate 111-36-4 C₅H₉NO 99.13 94–96* Pesticide intermediates, polyurethanes
2-(Chloromethyl)phenyl isocyanate 52986-66-0 C₈H₆ClNO 167.59 N/A Polymer crosslinking, specialty chemicals
Chlorosulfonyl isocyanate 1189-71-5 ClSO₂NCO 143.53 107 Organic synthesis (sulfonamides, ureas)
Octadecyl isocyanate 112-96-9 C₁₉H₃₇NO 295.5 N/A Polyurethane additives, surfactants

Reactivity and Functional Differences

Electrophilicity :

  • The chlorine atom in this compound increases the electrophilicity of the isocyanate group compared to alkyl analogues like n-butyl isocyanate , enhancing its reactivity with nucleophiles (e.g., amines, alcohols) .
  • Chlorosulfonyl isocyanate exhibits dual reactivity due to its sulfonyl (–SO₂) and isocyanate groups, enabling reactions such as sulfonamide formation .

Thermal Stability: Polyurethanes derived from bio-based isocyanates (e.g., hexamethylene diisocyanate) show higher thermal stability with increasing isocyanate index, a trend less pronounced in chlorinated variants due to decomposition risks .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-chloroethyl isocyanate, and how can purity be optimized?

  • Methodology : Synthesis typically involves reacting 1-chloroethylamine with phosgene or its derivatives under controlled anhydrous conditions. For purity optimization, employ fractional distillation (boiling range: 159–161°C ) and monitor by gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm the absence of side products like chloroformates or unreacted amines .

Q. How should this compound be characterized to confirm its structural identity and purity?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR spectroscopy : Detect the isocyanate group (NCO) stretch at ~2250–2275 cm⁻¹ .
  • ¹H/¹³C NMR : Confirm the ethyl-chloro substituent (δ ~1.5–1.7 ppm for CH₂Cl, δ ~45–50 ppm for the chloroethyl carbon) .
  • Elemental analysis : Verify Cl and N content matches theoretical values (e.g., C: ~39%, Cl: ~23%) .

Q. What are the critical storage conditions to ensure the stability of this compound?

  • Methodology : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass containers to prevent hydrolysis. Monitor moisture levels (<50 ppm) via Karl Fischer titration. Avoid contact with alcohols or amines to prevent unwanted carbamate formation .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic additions?

  • Methodology : Perform kinetic studies under varying solvents (polar vs. nonpolar) and temperatures. Use stopped-flow NMR to track intermediates. For example, in reactions with amines, compare rates of carbamate vs. urea formation. Computational modeling (DFT) can identify transition states and electronic effects of the chloroethyl group .

Q. What are the decomposition pathways of this compound under thermal stress, and how can these be mitigated?

  • Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C). Coupled GC-MS can detect volatile byproducts (e.g., HCl, CO₂). Stabilizers like hindered phenols or phosphites may reduce degradation rates .

Q. How can conflicting literature data on the reactivity of this compound with alcohols be resolved?

  • Methodology : Replicate experiments under controlled humidity and solvent purity. Use kinetic isotope effects (KIE) to distinguish between nucleophilic vs. electrophilic pathways. Cross-validate results via high-resolution mass spectrometry (HRMS) to identify minor adducts .

Q. What advanced analytical techniques are most effective for detecting trace isocyanate residues in complex matrices?

  • Methodology : Employ derivatization with 9-(methylaminomethyl)anthracene (MAMA) followed by HPLC-fluorescence detection (LOD: 0.02 µg/mL). For environmental samples, use solid-phase microextraction (SPME) paired with GC-MS to isolate and quantify residues .

Methodological Considerations

  • Data Contradiction Analysis : When discrepancies arise (e.g., reaction yields in polar vs. nonpolar solvents), conduct sensitivity analysis to isolate variables like trace moisture or catalyst impurities. Reference standardized protocols from and for reproducible experimental design .
  • Safety Protocols : Adhere to OSHA/NIOSH guidelines for isocyanate handling, including PPE (respirators, nitrile gloves) and fume hoods. Monitor workplace air via HPLC for compliance with exposure limits (<0.02 µg/m³) .

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